YM-75440 vs. YM-53601: Direct Comparison of Potency Against Human Squalene Synthase
YM-75440 demonstrates a 21% lower IC50 (63 nM) against human squalene synthase compared to another well-studied inhibitor, YM-53601 (IC50 79 nM), when evaluated in the same assay system using enzyme derived from human hepatoma (HepG2) cells . This quantitative difference in potency is a key factor for researchers requiring maximal target engagement at minimal compound concentrations.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 63 nM |
| Comparator Or Baseline | YM-53601: 79 nM |
| Quantified Difference | 21% lower IC50 (16 nM absolute difference) |
| Conditions | Squalene synthase enzyme derived from human HepG2 cells; in vitro assay. |
Why This Matters
Higher potency allows for the use of lower compound concentrations in experimental models, which can reduce the risk of off-target or cytotoxic effects that may arise from higher concentrations of a less potent analog.
- [1] Ishihara T, et al. Synthesis and biological evaluation of novel propylamine derivatives as orally active squalene synthase inhibitors. Bioorg Med Chem. 2004 Nov 15;12(22):5899-908. View Source
